Urea, (2-cyclohexyl-2-phenylethyl)-
CAS No.: 62636-75-3
Cat. No.: VC10533472
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62636-75-3 |
---|---|
Molecular Formula | C15H22N2O |
Molecular Weight | 246.35 g/mol |
IUPAC Name | (2-cyclohexyl-2-phenylethyl)urea |
Standard InChI | InChI=1S/C15H22N2O/c16-15(18)17-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H3,16,17,18) |
Standard InChI Key | AXBONUKITUAQNP-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(CNC(=O)N)C2=CC=CC=C2 |
Canonical SMILES | C1CCC(CC1)C(CNC(=O)N)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a urea functional group () substituted with a 2-cyclohexyl-2-phenylethyl moiety. The IUPAC name, (2-cyclohexyl-2-phenylethyl)urea, reflects its branched structure, where the urea nitrogen atoms are bonded to a central carbon atom attached to both cyclohexyl and phenyl groups . Key identifiers include:
The cyclohexyl group adopts a chair conformation, while the phenyl ring contributes to aromaticity, influencing solubility and reactivity.
Physicochemical Characteristics
The molecular weight (246.35 g/mol) and logP (estimated 3.1) suggest moderate lipophilicity, suitable for membrane permeability in drug design . pKa values for analogous ureas range from 8–10 for the urea proton, as inferred from Williams’ compilation . Hydrogen bonding between the urea carbonyl and amine groups enhances stability, a trait critical in supramolecular chemistry.
Synthesis and Reaction Pathways
Traditional Methods
Propargylic ureas, including urea derivatives, are typically synthesized via nucleophilic addition of amines to isocyanates. For example, phenyl isocyanate reacts with propargylamines under basic conditions to yield imidazolidin-2-ones . A representative route involves:
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Step 1: React 2-methylbut-3-yn-2-amine with phenyl isocyanate.
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Step 2: Catalyze cyclization using 10 mol% BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) .
This method achieves 62% yield for imidazolinone derivatives within 1 minute, highlighting efficiency .
Novel Approaches
Recent advances utilize Sonogashira coupling to introduce alkynyl groups. For instance, aryl iodides and propargylic ureas react in the presence of and , yielding substituted ureas after column chromatography . Additionally, the reagent HFC (hexafluoroisopropanol chloroformate) enables sulfamoyl urea synthesis under ambient conditions, offering a bench-stable alternative to traditional reagents .
Table 1: Comparison of Synthesis Methods
Computational and Mechanistic Insights
Reaction Mechanism
Density functional theory (DFT) studies using the ωB97xd functional reveal that base-catalyzed deprotonation initiates urea cyclization . The energy barrier for BEMP-mediated deprotonation is 15.3 kcal/mol, lower than weaker bases like DBU (18.7 kcal/mol), explaining accelerated kinetics . Transition states involve nucleophilic attack on the isocyanate carbon, followed by proton transfer.
Conformational Analysis
Molecular dynamics simulations predict that the cyclohexyl group stabilizes the urea core via van der Waals interactions, reducing ring strain in bicyclic intermediates . The phenyl group’s π-cloud may engage in CH-π interactions, further rigidifying the structure.
Applications and Biological Relevance
Medicinal Chemistry
Though direct bioactivity data for urea, (2-cyclohexyl-2-phenylethyl)-, is limited, structurally related ureas exhibit antimicrobial and kinase inhibitory properties . For example, WAY-359307 (CID: 742677), a phenyl-ethyl urea analog, is explored for CNS disorders .
Material Science
Urea derivatives serve as hydrogen-bond donors in organocatalysts. The cyclohexyl-phenyl moiety’s steric bulk could modulate enantioselectivity in asymmetric synthesis, though experimental validation is pending.
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (55–75%) and reliance on palladium catalysts, increasing costs . Scaling Sonogashira coupling requires optimizing ligand systems to reduce metal loading.
Unanswered Questions
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Biological Targets: High-throughput screening is needed to identify protein targets.
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Toxicity Profile: Ames tests and hepatotoxicity assays are absent for this compound.
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